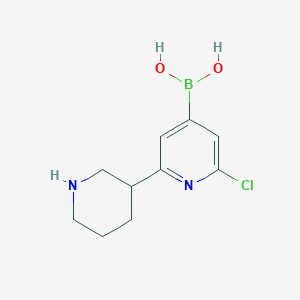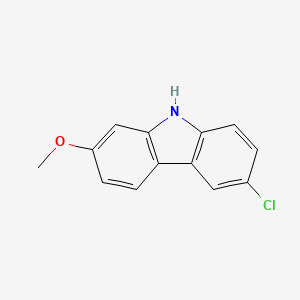
(6-Cyclohexylpyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Cyclohexylpyridin-3-yl)boronic acid is an organic compound with the molecular formula C11H16BNO2. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-Cyclohexylpyridin-3-yl)boronic acid typically involves the reaction of 6-cyclohexylpyridine with a boron-containing reagent. One common method is the use of a palladium-catalyzed borylation reaction, where the pyridine derivative is treated with bis(pinacolato)diboron in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: (6-Cyclohexylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(6-Cyclohexylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (6-Cyclohexylpyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with nucleophilic sites on target molecules. This property makes it useful as an inhibitor in biochemical studies, where it can bind to active sites of enzymes and modulate their activity . The boronic acid group interacts with hydroxyl or amino groups on the target molecule, forming a stable but reversible complex .
Comparación Con Compuestos Similares
- Phenylboronic acid
- Pyridin-3-ylboronic acid
- Cyclohexylboronic acid
Comparison: (6-Cyclohexylpyridin-3-yl)boronic acid is unique due to the presence of both a cyclohexyl group and a pyridine ring, which confer distinct steric and electronic properties. This makes it more versatile in certain synthetic applications compared to simpler boronic acids like phenylboronic acid .
Propiedades
Fórmula molecular |
C11H16BNO2 |
|---|---|
Peso molecular |
205.06 g/mol |
Nombre IUPAC |
(6-cyclohexylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C11H16BNO2/c14-12(15)10-6-7-11(13-8-10)9-4-2-1-3-5-9/h6-9,14-15H,1-5H2 |
Clave InChI |
QKQZMJOXDDCMIV-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(C=C1)C2CCCCC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




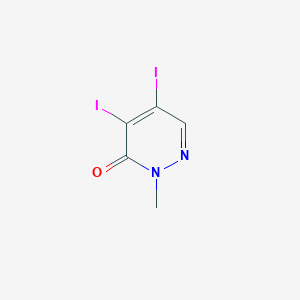
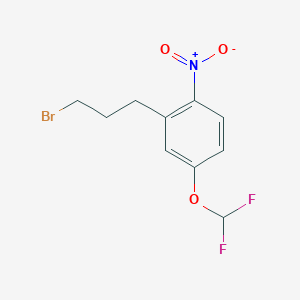
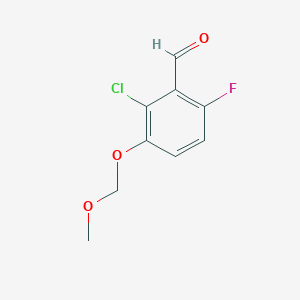
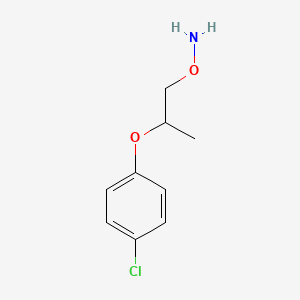
![[3-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14069112.png)
![4-Fluoropyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B14069126.png)
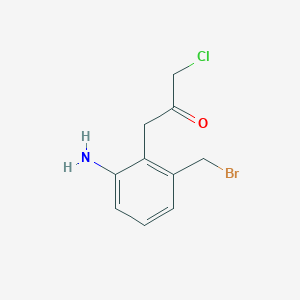
![[[(2R,3R,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-4-fluoro-3-hydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B14069141.png)
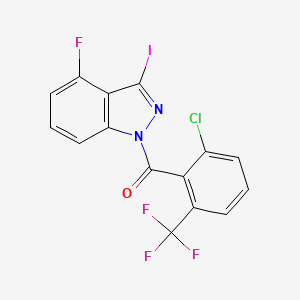
![Tert-butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl)(4-aminobutyl)carbamate](/img/structure/B14069162.png)
